Cas no 156094-65-4 (3,5-Dibromo-2-methoxy-6-methylpyridine)

3,5-Dibromo-2-methoxy-6-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3,5-Dibromo-2-methoxy-6-methylpyridine
- 156094-65-4
- Pyridine, 3,5-dibromo-2-methoxy-6-methyl-
- DTXSID00856948
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- インチ: InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3
- InChIKey: FQLPQICBHXAAJK-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(C=C1Br)Br)OC
計算された属性
- せいみつぶんしりょう: 280.88739g/mol
- どういたいしつりょう: 278.88944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 22.1Ų
3,5-Dibromo-2-methoxy-6-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR001P75-1g |
Pyridine, 3,5-dibromo-2-methoxy-6-methyl- |
156094-65-4 | 95% | 1g |
$800.00 | 2025-02-12 | |
Alichem | A023022492-1g |
3,5-Dibromo-2-methoxy-6-methylpyridine |
156094-65-4 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
Chemenu | CM170386-1g |
3,5-dibromo-2-methoxy-6-methylpyridine |
156094-65-4 | 95% | 1g |
$358 | 2023-02-18 | |
Alichem | A023022492-250mg |
3,5-Dibromo-2-methoxy-6-methylpyridine |
156094-65-4 | 97% | 250mg |
$686.80 | 2022-04-02 | |
Chemenu | CM170386-1g |
3,5-dibromo-2-methoxy-6-methylpyridine |
156094-65-4 | 95% | 1g |
$380 | 2021-08-05 | |
Alichem | A023022492-500mg |
3,5-Dibromo-2-methoxy-6-methylpyridine |
156094-65-4 | 97% | 500mg |
$1,009.40 | 2022-04-02 | |
Aaron | AR001P75-250mg |
Pyridine, 3,5-dibromo-2-methoxy-6-methyl- |
156094-65-4 | 95% | 250mg |
$500.00 | 2025-02-12 |
3,5-Dibromo-2-methoxy-6-methylpyridine 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
3,5-Dibromo-2-methoxy-6-methylpyridineに関する追加情報
Introduction to 3,5-Dibromo-2-methoxy-6-methylpyridine (CAS No. 156094-65-4)
3,5-Dibromo-2-methoxy-6-methylpyridine, identified by its CAS number 156094-65-4, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic molecule features a pyridine core substituted with bromine atoms at the 3rd and 5th positions, a methoxy group at the 2nd position, and a methyl group at the 6th position. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by electron-withdrawing bromine atoms and an electron-donating methoxy group, contributes to its reactivity in nucleophilic substitution and cross-coupling reactions. These characteristics have positioned 3,5-Dibromo-2-methoxy-6-methylpyridine as a key building block in the development of novel pharmaceuticals and agrochemicals. Recent advancements in synthetic methodologies have further highlighted its utility in constructing complex scaffolds essential for drug discovery.
In the context of pharmaceutical research, 3,5-Dibromo-2-methoxy-6-methylpyridine has been explored for its potential in generating novel therapeutic agents. Its brominated pyridine backbone facilitates the introduction of diverse functional groups through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck couplings. These transformations enable the creation of structurally diverse derivatives with tailored biological activities. For instance, studies have demonstrated its role in synthesizing kinase inhibitors and antimicrobial compounds, underscoring its importance in medicinal chemistry.
Recent publications have highlighted the compound's application in developing small-molecule inhibitors targeting specific biological pathways. A notable example involves its use in creating inhibitors of tyrosine kinases, which are implicated in various cancers. The bromine substituents on the pyridine ring allow for further functionalization via transition-metal-catalyzed reactions, enabling the construction of highly specific inhibitors with improved pharmacokinetic profiles. This adaptability has made 3,5-Dibromo-2-methoxy-6-methylpyridine a preferred scaffold for drug designers seeking to develop targeted therapies.
The agrochemical sector has also benefited from the versatility of 3,5-Dibromo-2-methoxy-6-methylpyridine. Researchers have leveraged its structural features to synthesize novel pesticides and herbicides with enhanced efficacy and reduced environmental impact. The compound's ability to undergo selective functionalization allows for the creation of molecules that interact specifically with biological targets in pests while minimizing harm to non-target organisms. Such innovations align with global efforts to develop sustainable agricultural practices.
From a synthetic chemistry perspective, 3,5-Dibromo-2-methoxy-6-methylpyridine exemplifies the importance of heterocyclic compounds in modern drug discovery. Its unique reactivity profile enables chemists to construct complex molecular architectures efficiently. The compound's stability under various reaction conditions further enhances its utility as an intermediate. Advances in flow chemistry have also expanded its applications, allowing for scalable and sustainable synthesis routes that minimize waste and improve yield.
The development of new synthetic methodologies continues to drive innovation in the use of 3,5-Dibromo-2-methoxy-6-methylpyridine. Techniques such as photoredox catalysis and organocatalysis have opened new avenues for functionalizing this compound, leading to unprecedented molecular diversity. These advancements not only enhance synthetic efficiency but also provide access to novel derivatives with unique biological activities. Such progress underscores the enduring relevance of this compound in cutting-edge chemical research.
In summary, 3,5-Dibromo-2-methoxy-6-methylpyridine (CAS No. 156094-65-4) is a versatile intermediate with broad applications across pharmaceuticals and agrochemicals. Its structural features enable diverse functionalization strategies, making it indispensable in synthetic chemistry. As research continues to uncover new applications and synthetic approaches, this compound will undoubtedly remain a cornerstone of innovation in organic synthesis and drug development.
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